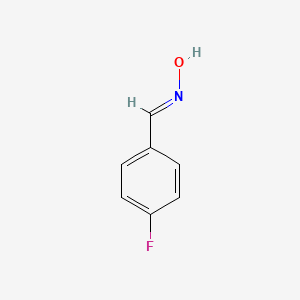

4-Fluorobenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluorobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Biodistribution

4-Fluorobenzaldehyde oxime is instrumental in the field of radiopharmacy. In the study by Glaser et al. (2008), it is used for the radiosynthesis of cyclic RGD peptides conjugated with fluorinated aldehyde-containing prosthetic groups. These compounds have applications in positron emission tomography (PET) imaging, providing insights into tumor biology and receptor imaging.

Labeling of Peptides and Proteins

The compound also serves as a prosthetic group for labeling peptides and proteins, as demonstrated by Wuest et al. (2008). Their work systematically compares 4-[18F]fluorobenzaldehyde oxime derivatives for 18F labeling, critical in biochemistry and molecular biology for studying protein and peptide structures and functions.

Automated Synthesis in Clinical Applications

Speranza et al. (2009) developed an automated synthesis process for 4-[18F]fluorobenzaldehyde, highlighting its application in clinical routine for amino-oxy functionalized peptide labeling. This advancement in synthesis methodology, as outlined in their study, is crucial for efficient and large-scale production of labeled compounds for clinical and research applications.

Antioxidant Activity in Thiazolidin-4-one Derivatives

In the realm of organic chemistry and pharmacology, 4-Fluorobenzaldehyde is a precursor in synthesizing thiazolidin-4-one derivatives with promising antioxidant activities, as explored by El Nezhawy et al. (2009). These derivatives have potential applications in drug development, particularly in combating oxidative stress-related diseases.

Fluorobenzaldehydes Synthesis Research

Mechanism of Action

Mode of Action

Oximes typically undergo a reductive rearrangement when they interact with their targets . This process involves the conversion of an oxime into a nitrilium ion, which can further react to form secondary amines .

Biochemical Pathways

It is known that fluorobenzaldehydes, which include 4-fluorobenzaldehyde, can be used to make a variety of schiff base compounds through a condensation reaction . These compounds have been found to exhibit antimicrobial properties .

Pharmacokinetics

The physicochemical properties such as boiling point, melting point, and density of the parent compound, 4-fluorobenzaldehyde, are known . These properties can influence the bioavailability of the compound.

Result of Action

It is known that the parent compound, 4-fluorobenzaldehyde, can be used to synthesize various compounds, including pyrazolopyridine , which may have different biological activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Fluorobenzaldehyde oxime . .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-Fluorobenzaldehyde oxime can be achieved through the reaction of 4-Fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "4-Fluorobenzaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 4-Fluorobenzaldehyde in a suitable solvent.", "Add hydroxylamine hydrochloride and base to the solution.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and then filter the precipitated product.", "Wash the product with cold solvent and dry it under vacuum.", "The resulting product is 4-Fluorobenzaldehyde oxime." ] } | |

CAS No. |

459-23-4 |

Molecular Formula |

C7H6FNO |

Molecular Weight |

139.13 g/mol |

IUPAC Name |

(NZ)-N-[(4-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |

InChI Key |

FSKSLWXDUJVTHE-UITAMQMPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N\O)F |

SMILES |

C1=CC(=CC=C1C=NO)F |

Canonical SMILES |

C1=CC(=CC=C1C=NO)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)

![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)